4-(Tert-butoxycarbonyl)-1-(5-fluoropyrimidin-2-yl)piperazine-2-carboxylic acid 4-(Tert-butoxycarbonyl)-1-(5-fluoropyrimidin-2-yl)piperazine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1261229-50-8
VCID: VC8063760
InChI: InChI=1S/C14H19FN4O4/c1-14(2,3)23-13(22)18-4-5-19(10(8-18)11(20)21)12-16-6-9(15)7-17-12/h6-7,10H,4-5,8H2,1-3H3,(H,20,21)
SMILES: CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)O)C2=NC=C(C=N2)F
Molecular Formula: C14H19FN4O4
Molecular Weight: 326.32 g/mol

4-(Tert-butoxycarbonyl)-1-(5-fluoropyrimidin-2-yl)piperazine-2-carboxylic acid

CAS No.: 1261229-50-8

Cat. No.: VC8063760

Molecular Formula: C14H19FN4O4

Molecular Weight: 326.32 g/mol

* For research use only. Not for human or veterinary use.

4-(Tert-butoxycarbonyl)-1-(5-fluoropyrimidin-2-yl)piperazine-2-carboxylic acid - 1261229-50-8

Specification

CAS No. 1261229-50-8
Molecular Formula C14H19FN4O4
Molecular Weight 326.32 g/mol
IUPAC Name 1-(5-fluoropyrimidin-2-yl)-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid
Standard InChI InChI=1S/C14H19FN4O4/c1-14(2,3)23-13(22)18-4-5-19(10(8-18)11(20)21)12-16-6-9(15)7-17-12/h6-7,10H,4-5,8H2,1-3H3,(H,20,21)
Standard InChI Key UBVZNVJMDUNGPZ-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)O)C2=NC=C(C=N2)F
Canonical SMILES CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)O)C2=NC=C(C=N2)F

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound’s structure integrates three key components:

  • Piperazine Ring: A six-membered diamine ring providing conformational flexibility and sites for functionalization.

  • tert-Butoxycarbonyl (Boc) Group: A protecting group attached to the piperazine nitrogen, enhancing stability during synthetic workflows .

  • 5-Fluoropyrimidin-2-yl Substituent: A fluorinated heteroaromatic ring known for enhancing bioavailability and target affinity in drug candidates.

  • Carboxylic Acid: A polar functional group contributing to solubility and enabling further derivatization via amide or ester formation.

The molecular formula is C₁₄H₁₉FN₄O₄, with a molar mass of 326.32 g/mol. The IUPAC name, 1-(5-fluoropyrimidin-2-yl)-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid, systematically describes its substituent positions.

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS No.1261229-50-8
Molecular FormulaC₁₄H₁₉FN₄O₄
Molecular Weight326.32 g/mol
SMILESCC(C)(C)OC(=O)N1CCN(C(C1)C(=O)O)C2=NC=C(C=N2)F
InChIKeyUBVZNVJMDUNGPZ-UHFFFAOYSA-N

Synthesis and Physicochemical Properties

Physicochemical Profile

  • Solubility: The carboxylic acid enhances aqueous solubility, while the Boc group and fluoropyrimidine impart lipophilicity, suggesting amphiphilic behavior.

  • Stability: The Boc group is labile under acidic conditions, necessitating careful handling during synthesis .

  • Spectroscopic Data: Predicted IR peaks include C=O stretches (~1700 cm⁻¹ for Boc and carboxylic acid) and C-F vibrations (~1100 cm⁻¹).

Applications in Pharmaceutical Research

Role as a Synthetic Intermediate

The compound’s modular structure makes it a precursor for:

  • Protease Inhibitors: Fluoropyrimidine motifs are prevalent in inhibitors targeting viral proteases or β-secretase (BACE1) .

  • Kinase Inhibitors: Piperazine-carboxylic acid derivatives often serve as hinge-binding motifs in kinase-targeted therapies .

  • Nucleoside Analogs: The fluoropyrimidine ring mimics natural nucleobases, enabling incorporation into antiviral or antimetabolite agents.

Biological Activity Insights

Though direct studies are lacking, structurally related compounds exhibit:

  • Anticancer Activity: Fluoropyrimidines (e.g., 5-fluorouracil) inhibit thymidylate synthase, disrupting DNA synthesis.

  • Antiviral Effects: Piperazine derivatives demonstrate activity against HIV and hepatitis C virus via protease inhibition .

  • Neurological Effects: Boc-protected piperazines are explored as serotonin or dopamine receptor modulators .

Comparative Analysis with Analogous Compounds

Chloropyrimidine Analog

The chloro-substituted derivative (CAS 1420798-93-1, C₁₄H₁₉ClN₄O₄) shares identical core structure but replaces fluorine with chlorine . Key differences include:

  • Electronegativity: Fluorine’s higher electronegativity may enhance hydrogen bonding vs. chlorine’s steric effects.

  • Metabolic Stability: C-F bonds resist oxidative metabolism better than C-Cl, potentially improving pharmacokinetics .

Table 2: Fluorine vs. Chlorine Substituent Comparison

Property5-Fluoro Derivative4-Chloro Derivative
Molecular Weight326.32 g/mol342.78 g/mol
LogP (Predicted)1.82.3
Hydrogen Bond Acceptor54

Challenges and Future Directions

Synthetic Optimization

  • Regioselectivity: Ensuring precise substitution on the pyrimidine ring remains challenging due to similar reactivities of C4 and C5 positions .

  • Deprotection Strategies: Selective Boc removal without affecting the carboxylic acid requires mild acidic conditions (e.g., TFA) .

Biological Evaluation Priorities

  • In Vitro Screening: Prioritize assays against cancer cell lines (e.g., MCF-7, HeLa) and viral proteases .

  • ADMET Profiling: Assess permeability, metabolic stability, and toxicity to guide lead optimization.

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